Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing an oxadiazole ring Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of acylhydrazines with carboxylic acid equivalents. One common method is the reaction of amidoxime with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazoles .
Scientific Research Applications
Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antiviral, and antifungal activities.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological properties.
1,2,5-Oxadiazole: Known for its use in materials science and as a precursor in organic synthesis.
1,3,4-Oxadiazole: Widely studied for its pharmacological activities, including antibacterial and anticancer properties.
Uniqueness
Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 5-(3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-14-10(13)9-11-8(15-12-9)6-5-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
FWLUDSAZSBJOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CCC(C)C |
Origin of Product |
United States |
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